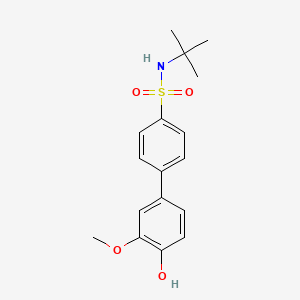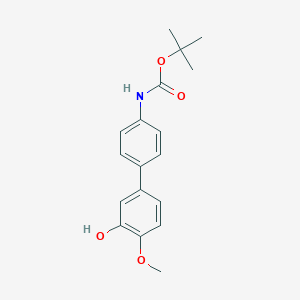
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-methoxyphenol (5-APM) is an important synthetic intermediate for the production of a variety of pharmaceuticals and other compounds. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. 5-APM has been used in a number of scientific and industrial applications, including the synthesis of drugs, dyes, and other compounds.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, dyes, and other compounds. It has also been used in the production of polymers and as a starting material for the synthesis of other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications.
Mécanisme D'action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of new compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is believed to interact with other molecules through electron-donating and electron-withdrawing interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a number of effects on the human body, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high reactivity, which allows for the synthesis of a wide range of compounds in relatively short reaction times. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high cost, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% research. These include the development of new synthetic methods for the production of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%, the exploration of its potential applications in drug synthesis, the study of its biochemical and physiological effects, and the development of new products based on 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. Additionally, there is a need for further research into the mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% and its potential toxicity.
Méthodes De Synthèse
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is synthesized via a two-step process, starting with the reaction of 4-bromo-2-methoxyphenol (4-BMP) and 4-bromobenzaldehyde (4-BB) in the presence of an acid catalyst. The reaction of 4-BMP and 4-BB yields 5-(4-bromo-2-methoxyphenyl)-2-methoxyphenol (5-BMPM), which is then reacted with 4-bromoacetophenone (4-BAP) in the presence of an acid catalyst to produce 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. This two-step process is simple and efficient, and produces 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in high yields.
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEMYIHQCZHRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

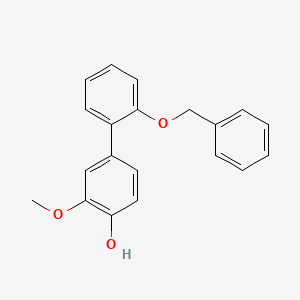

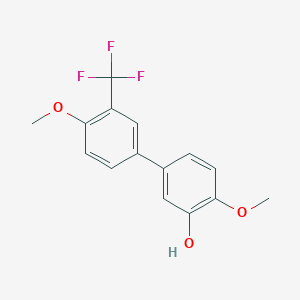
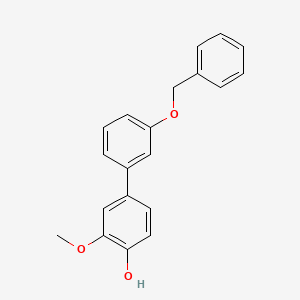
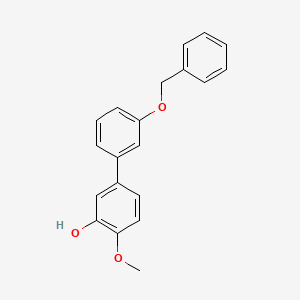
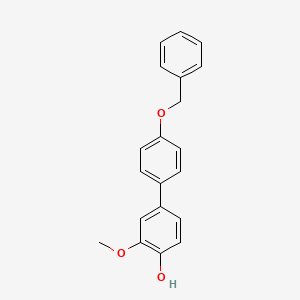

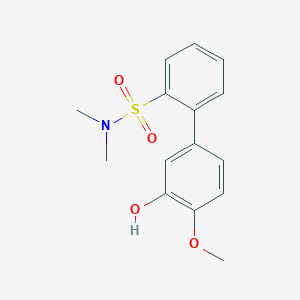
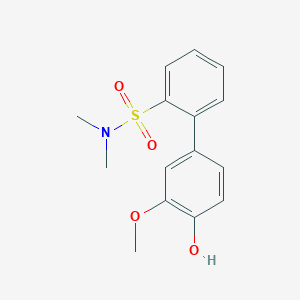


![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
